
1,5,5-Trimethylcyclohex-2-ene-1-thiol
Description
The compound’s structure suggests moderate polarity due to the thiol group, which may influence its solubility and volatility compared to analogous alcohols or hydrocarbons.
Properties
CAS No. |
61758-16-5 |
---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
1,5,5-trimethylcyclohex-2-ene-1-thiol |
InChI |
InChI=1S/C9H16S/c1-8(2)5-4-6-9(3,10)7-8/h4,6,10H,5,7H2,1-3H3 |
InChI Key |
BCBIVIPGHWSGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC(C1)(C)S)C |
Origin of Product |
United States |
Preparation Methods
Isomerization of 1-(2,6,6-Trimethylcyclohex-3-enyl)-1,3-butanedione
A foundational approach involves the isomerization of 1-(2,6,6-trimethylcyclohex-3-enyl)-1,3-butanedione, as demonstrated in patent CN104844431B. Under basic conditions (e.g., sodium hydroxide or potassium tert-butoxide), this diketone undergoes isomerization to yield a mixture of 1-(2,6,6-trimethylcyclohex-1-enyl)-1,3-butanedione and 1-(2,6,6-trimethylcyclohex-2-enyl)-1,3-butanedione. The reaction proceeds via enolate intermediacy, with the base abstracting a proton α to the carbonyl group, enabling double-bond migration.
Key Conditions
- Solvents : Tert-butanol or tetrahydrofuran (THF) are preferred for their ability to stabilize enolate intermediates.
- Temperature : Reactions are typically conducted at 25–35°C to balance reaction rate and selectivity.
- Base Loading : Molar ratios of 1.0–1.2 equivalents of base relative to the diketone optimize conversion.
Reductive Thiolation of Isomerized Intermediates
Following isomerization, the diketone intermediates are reduced to secondary alcohols using sodium borohydride or potassium borohydride. Subsequent dehydration under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) yields α,β-unsaturated ketones. To introduce the thiol moiety, the ketone is subjected to thiolation via one of two pathways:
- Mitsunobu Reaction : The alcohol intermediate is treated with triphenylphosphine, diethyl azodicarboxylate (DEAD), and a thiol source (e.g., thiobenzoic acid) to effect stereospecific substitution.
- Nucleophilic Displacement : Conversion of the alcohol to a mesylate or tosylate, followed by reaction with thiourea or sodium hydrosulfide, provides the thiol after hydrolysis.
Yield Optimization
- Mitsunobu Pathway : Yields 60–75% with minimal epimerization.
- Displacement Pathway : Yields 50–65% due to competing elimination side reactions.
Thiol-Ene Click Chemistry for Late-Stage Functionalization
Radical-Mediated Thiol Addition to Cyclohexene
A contemporary approach leverages thiol-ene reactions to install the thiol group onto a pre-formed cyclohexene scaffold. The method involves:
- Substrate Preparation : Synthesis of 1,5,5-trimethylcyclohex-2-ene via Diels-Alder cyclization of isoprene and a methyl-substituted dienophile.
- Radical Initiation : UV irradiation in the presence of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) generates thiyl radicals from a thiol donor (e.g., hydrogen sulfide).
- Regioselective Addition : The thiyl radical adds to the cyclohexene double bond, followed by hydrogen abstraction to yield the thiol.
Advantages
- Stereochemical Control : Anti-Markovnikov selectivity ensures the thiol adds to the less substituted carbon.
- Functional Group Tolerance : Compatible with pre-existing methyl groups on the cyclohexene ring.
Yield : 70–85% under optimized conditions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethylcyclohex-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
1,5,5-Trimethylcyclohex-2-ene-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5,5-trimethylcyclohex-2-ene-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to the modulation of their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights structurally related compounds from the Journal of Agricultural Science (2016), which share cyclohexene or bicyclic frameworks with varying substituents. Below is a detailed comparison based on functional groups, retention indices (likely related to gas chromatography data), and inferred properties:
Table 1: Comparison of 1,5,5-Trimethylcyclohex-2-ene-1-thiol with Analogous Compounds
Key Findings:
Functional Group Influence :
- The thiol group in this compound distinguishes it from alcohols (e.g., 1-isopropyl-4-methylcyclohex-3-en-1-ol) or ketones (e.g., (E)-4-(3-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)pent-3-en-2-one). Thiols typically exhibit stronger odors, lower boiling points (due to weaker hydrogen bonding vs. alcohols), and higher nucleophilicity .
- Compounds with hydroxyl groups (e.g., 1-isopropyl-4-methylcyclohex-3-en-1-ol) likely have higher solubility in polar solvents compared to the thiol derivative.
Retention Index Trends :
- The hydrocarbon analog 1,5,5-Trimethyl-6-methylenecyclohex-1-ene (retention index: 1.17806) has the highest retention index in the dataset, suggesting greater volatility or lower polarity compared to oxygenated derivatives .
- The lower retention index of the ketone-alcohol hybrid (1.08096) implies stronger interactions with chromatographic stationary phases, likely due to polar functional groups.
Methylene groups (e.g., in 1,5,5-Trimethyl-6-methylenecyclohex-1-ene) increase rigidity and hydrophobicity, whereas hydroxyl or ketone groups enhance polarity .
Limitations and Recommendations
The provided evidence lacks direct data on This compound , necessitating reliance on structural analogs for comparison. Further studies should prioritize:
- Experimental determination of its retention index, solubility, and thermal stability.
- Comparative analysis of its reactivity in thiol-ene reactions versus other thiol-containing cyclohexene derivatives.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.